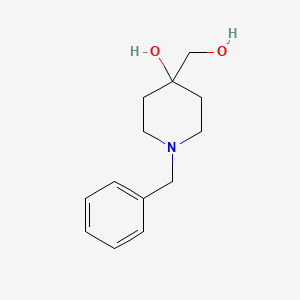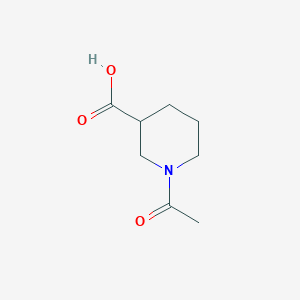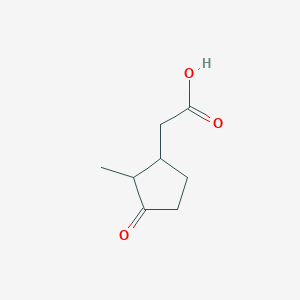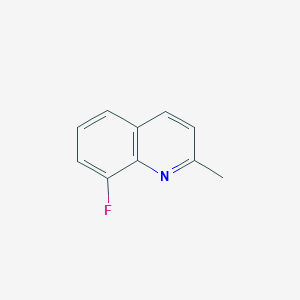
(4-Chlor-3-methylpyridin-2-yl)methylacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-Chloro-3-methylpyridin-2-yl)methyl acetate is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their applications in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural versatility.
Synthesis Analysis
The synthesis of related pyridinyl acetate compounds has been explored in several studies. For instance, an efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates has been developed, which involves functionalization of halogenated pyridines and pyrimidines through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions . Although not directly synthesizing (4-Chloro-3-methylpyridin-2-yl)methyl acetate, this methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex. For example, a study on (4-Oxo-1,4-dihydropyridin-1-yl)acetic acid, a compound expected to be a betaine, revealed that it exists as an acid with hydrogen bonding forming a linear helical chain in the crystal structure . This insight into the molecular structure of a related compound suggests that (4-Chloro-3-methylpyridin-2-yl)methyl acetate may also exhibit interesting structural features, potentially influencing its reactivity and physical properties.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. The reactivity of a dichloropyridazine derivative towards nucleophiles has been studied, showing selective displacement of chlorine atoms . This indicates that the chlorine atom in (4-Chloro-3-methylpyridin-2-yl)methyl acetate might also be reactive towards nucleophiles, which could be useful in further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. For instance, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate exhibit solid-state fluorescence and solution fluorescence with emission maxima that depend on the solvent . While this study does not directly address the properties of (4-Chloro-3-methylpyridin-2-yl)methyl acetate, it suggests that similar compounds can have interesting optical properties, which might also be true for the compound .
Wissenschaftliche Forschungsanwendungen
Kristallographie
Die Verbindung wurde in kristallographischen Studien verwendet . Die Kristallstruktur einer ähnlichen Verbindung, (E)-4-Chlor-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, wurde untersucht und veröffentlicht . Dies deutet darauf hin, dass “(4-Chlor-3-methylpyridin-2-yl)methylacetat” auch in ähnlichen kristallographischen Studien eingesetzt werden könnte.
Antimikrobielle Anwendungen
Verbindungen mit einem Pyrimidin-Rest, wie “this compound”, wurden als antimikrobielle Wirkstoffe beschrieben . Daher könnte diese Verbindung möglicherweise bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden.
Antivitale Anwendungen
Pyrimidinderivate sind auch für ihre antiviralen Eigenschaften bekannt . Dies deutet darauf hin, dass “this compound” auf potenzielle antivirale Anwendungen untersucht werden könnte.
Antitumor-Anwendungen
Es gibt Hinweise darauf, dass Pyrimidinderivate Antitumoraktivitäten aufweisen können . Dies eröffnet die Möglichkeit, “this compound” in der Krebsforschung und möglicherweise bei der Entwicklung neuer Krebsbehandlungen einzusetzen.
Antifibrotische Anwendungen
Eine Studie hat gezeigt, dass bestimmte 2-(Pyridin-2-yl)pyrimidinderivate antifibrotische Aktivitäten besitzen . Dies deutet darauf hin, dass “this compound” zur Untersuchung und Behandlung fibrotischer Erkrankungen eingesetzt werden könnte.
Synthese neuer Verbindungen
“this compound” könnte als Ausgangsmaterial bei der Synthese neuer Verbindungen verwendet werden. Zum Beispiel wurde eine Reihe neuer 2-(Pyridin-2-yl)pyrimidinderivate synthetisiert und ihre biologischen Aktivitäten bewertet .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that (4-Chloro-3-methylpyridin-2-yl)methyl acetate might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Similar compounds have been shown to have diverse biological activities , suggesting that this compound could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Chloro-3-methylpyridin-2-yl)methyl acetate. It’s worth noting that the stability and efficacy of similar compounds have been shown to be influenced by factors such as temperature, pH, and the presence of other compounds .
Eigenschaften
IUPAC Name |
(4-chloro-3-methylpyridin-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-8(10)3-4-11-9(6)5-13-7(2)12/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTAYQLERRPGDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














